
PHGDH-inactive
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
PHGDH-inactive is a compound that inhibits the enzyme 3-phosphoglycerate dehydrogenase (PHGDH). PHGDH is a key enzyme in the serine biosynthesis pathway, which is crucial for the production of serine, an amino acid involved in various cellular processes. PHGDH is overexpressed in several types of cancer, making it a target for cancer therapy .
准备方法
合成路线和反应条件: 3-磷酸甘油酸脱氢酶抑制剂的合成涉及识别和修饰可以抑制PHGDH的天然产物或合成化合物。例如,川芎嗪,一种天然产物,被鉴定为PHGDH抑制剂。 PHGDH与川芎嗪的复合物晶体结构揭示了一个新的变构位点,可以将其作为抑制靶点 .
工业生产方法: 3-磷酸甘油酸脱氢酶抑制剂的工业生产通常涉及大规模合成和纯化过程。这些过程旨在确保抑制剂的高纯度和活性。 具体使用的技术可能根据抑制剂的化学结构和所需产率而有所不同 .
化学反应分析
反应类型: 3-磷酸甘油酸脱氢酶抑制剂主要与PHGDH酶发生结合反应。这些反应可能涉及共价或非共价相互作用,具体取决于具体的抑制剂。 常见反应包括形成氢键、疏水相互作用以及酶活性位点的共价修饰 .
常用试剂和条件: 用于合成和测试3-磷酸甘油酸脱氢酶抑制剂的常用试剂包括3-磷酸甘油酸、NAD+和各种缓冲液。 反应条件通常涉及维持特定的pH值和温度,以确保最佳的酶活性和抑制剂结合 .
主要形成的产物: 3-磷酸甘油酸脱氢酶抑制剂与PHGDH酶相互作用形成的主要产物是被抑制的酶复合物。 该复合物阻止酶催化3-磷酸甘油酸转化为3-磷酸羟基丙酮酸,从而减少丝氨酸的生物合成 .
科学研究应用
Scientific Research Applications
The applications of PHGDH-inactive can be categorized into several key areas:
Control in Pharmacological Studies
This compound serves as a critical control in experiments designed to evaluate the efficacy of active PHGDH inhibitors. For instance, studies have demonstrated that while active inhibitors significantly reduce intracellular serine levels and inhibit cancer cell growth, this compound compounds do not exhibit these effects, confirming the specificity of active compounds .
Understanding Metabolic Pathways
Research utilizing this compound has contributed to a deeper understanding of metabolic pathways involving serine and one-carbon metabolism. For example, studies have shown that while active PHGDH inhibitors lead to a waste of one-carbon units derived from both endogenous and exogenous serine, the inactive compound does not affect these metabolic processes . This distinction is crucial for elucidating the role of serine in nucleotide synthesis and overall cellular metabolism.
Cancer Research
In cancer biology, this compound is used to explore the role of serine synthesis in tumor growth. It has been observed that cancer cell lines dependent on PHGDH for growth exhibit reduced proliferation when treated with active inhibitors but not with this compound . This highlights the potential for targeting serine synthesis pathways in therapeutic strategies against cancers characterized by high PHGDH expression.
Case Studies
Several case studies illustrate the applications and significance of this compound:
作用机制
3-磷酸甘油酸脱氢酶抑制剂的作用机制涉及抑制PHGDH酶。这种抑制可以通过多种机制发生,包括抑制剂与酶的活性位点或变构位点的结合。 抑制剂的结合阻止酶催化3-磷酸甘油酸转化为3-磷酸羟基丙酮酸,从而减少丝氨酸的生物合成 .
3-磷酸甘油酸脱氢酶抑制剂的分子靶点包括PHGDH酶的活性位点残基,例如半胱氨酸和精氨酸残基。 这些残基对于酶的催化活性和小分子结合至关重要 .
相似化合物的比较
3-磷酸甘油酸脱氢酶抑制剂可以与丝氨酸生物合成途径的其他抑制剂进行比较,例如磷酸丝氨酸氨基转移酶和磷酸丝氨酸磷酸酶的抑制剂。这些抑制剂靶向途径中的不同酶,但最终会减少丝氨酸的生物合成。
与3-磷酸甘油酸脱氢酶抑制剂类似的化合物包括NCT-502和NCT-503,它们也是PHGDH抑制剂。 这些化合物已被证明可以减少葡萄糖来源的丝氨酸的产生,并抑制依赖于PHGDH的癌细胞的生长 .
3-磷酸甘油酸脱氢酶抑制剂在特异性靶向PHGDH酶并抑制其活性方面是独一无二的。 这种特异性使它们成为研究丝氨酸生物合成在各种疾病中的作用以及开发靶向治疗方法的有价值工具 .
生物活性
Phosphoglycerate dehydrogenase (PHGDH) plays a crucial role in the serine biosynthesis pathway, which is essential for various cellular functions, including nucleotide synthesis and cellular metabolism. The study of PHGDH inhibitors, particularly those classified as "inactive," provides insights into the biological mechanisms underlying serine synthesis and its implications in cancer biology. This article delves into the biological activity of PHGDH-inactive compounds, summarizing key research findings, case studies, and data tables.
Overview of PHGDH and Its Inhibitors
PHGDH catalyzes the conversion of 3-phosphoglycerate to 3-phosphoserine, a precursor to serine. Inhibition of PHGDH has been linked to reduced serine levels, impacting cell proliferation and metabolic pathways. Inactive compounds serve as controls in experimental setups to differentiate between specific inhibition effects and general metabolic alterations.
Research indicates that while active PHGDH inhibitors significantly reduce serine production, inactive compounds do not exhibit this effect. For instance, a study demonstrated that both active and inactive compounds inhibited oxygen consumption in cancer cells, suggesting a potential impact on mitochondrial function without directly affecting serine synthesis pathways .
Key Findings:
- Serine Production: Active inhibitors substantially decrease glucose-derived serine levels, while inactive compounds do not affect serine synthesis significantly .
- Cellular Metabolism: Both active and inactive compounds can inhibit mitochondrial respiration, indicating that their effects on cellular metabolism may not solely depend on their action on PHGDH .
Case Studies
Case Study 1: MDA-MB-231 Cell Line
In an experiment using the MDA-MB-231 breast cancer cell line, treatment with an active PHGDH inhibitor led to a notable decrease in intracellular serine levels. Conversely, treatment with an inactive compound did not alter serine concentrations significantly, supporting the specificity of active inhibitors .
Case Study 2: PHGDH Knockdown Studies
In studies where PHGDH was knocked down in breast cancer cell lines such as MDA-MB-468, re-expression of wild-type PHGDH restored 2-hydroxyglutarate (2HG) levels but did not occur with a catalytically inactive mutant. This highlights the necessity of PHGDH's enzymatic activity for maintaining specific metabolite levels .
Table 1: Effects of Active vs. Inactive Compounds on Serine Levels
Compound Type | Intracellular Serine Level (µM) | Oxygen Consumption (nmol O2/min) |
---|---|---|
Active Inhibitor | Decreased significantly | Decreased |
Inactive Compound | No significant change | Decreased |
Table 2: Impact on Metabolite Levels Post-Treatment
Treatment Type | 3-Phosphoserine (µM) | 2HG (µM) |
---|---|---|
Active Inhibitor | Significantly decreased | Increased |
Inactive Compound | No change | No change |
属性
IUPAC Name |
N-(4,6-dimethylpyridin-2-yl)-4-pyridin-4-ylpiperazine-1-carbothioamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5S/c1-13-11-14(2)19-16(12-13)20-17(23)22-9-7-21(8-10-22)15-3-5-18-6-4-15/h3-6,11-12H,7-10H2,1-2H3,(H,19,20,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITLPIAAGIQAGRA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)NC(=S)N2CCN(CC2)C3=CC=NC=C3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What are the downstream effects of PHGDH inactivity?
A: Inactivation of PHGDH leads to serine deficiency, which can have significant consequences. The research by [] found that a homozygous nonsense mutation in the PHGDH gene resulted in severe Neu-Laxova syndrome (NLS), a rare and often fatal developmental disorder. This case demonstrates the crucial role of PHGDH and serine availability for normal fetal development. Another study [] identified a role for de novo serine synthesis, regulated by PHGDH, in chondrocyte proliferation during bone development and repair. These findings suggest that PHGDH inactivity could lead to skeletal defects.
Q2: How does the severity of PHGDH inactivation correlate with phenotypic outcomes?
A: The research by [] suggests a genotype-phenotype correlation for PHGDH. The homozygous nonsense mutation identified in this case led to one of the most severe NLS phenotypes reported, supporting the idea that a greater degree of PHGDH inactivation corresponds to increased disease severity. This highlights the importance of PHGDH activity levels for normal development.
Q3: Are there broader impacts of PHGDH inactivity beyond specific developmental disorders?
A: While the provided research focuses on developmental contexts, inactivating the PHGDH gene in mice led to changes in gene expression and associated regulatory networks due to serine deficiency []. This suggests that PHGDH inactivity could have wider systemic effects beyond specific developmental disorders, potentially impacting various metabolic pathways and cellular processes. Further research is needed to fully elucidate these broader impacts.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。